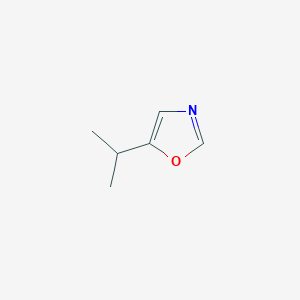

5-(1-Methylethyl)-oxazole

Description

Properties

IUPAC Name |

5-propan-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(2)6-3-7-4-8-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBZKVZPZYYCLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313142 | |

| Record name | 5-(1-Methylethyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32999-01-2 | |

| Record name | 5-(1-Methylethyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32999-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Methylethyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Protocol

The cyclocondensation of carboxylic acids with isocyanides represents a robust approach to 4,5-disubstituted oxazoles, including 5-(1-methylethyl)-oxazole. As reported by Miller et al., this method employs a triflylpyridinium reagent (DMAP-Tf) to activate carboxylic acids in situ, forming acylpyridinium intermediates that react with isocyanoacetates or TosMICs. For this compound, isobutyric acid (2-methylpropanoic acid) serves as the carboxylic acid precursor, while methyl isocyanoacetate or tosylmethyl isocyanide acts as the C-N-C synthon (Scheme 1).

The reaction proceeds under mild conditions (40°C in dichloromethane) with DMAP as a base, enabling rapid cyclization within 30 minutes. The protocol accommodates sterically hindered substrates, such as branched aliphatic acids, achieving yields up to 94%. A key advantage is the recyclability of DMAP, which reduces environmental impact and operational costs.

Substrate Scope and Optimization

The method’s versatility is demonstrated by its compatibility with diverse carboxylic acids. For instance, valproic acid (2-propylpentanoic acid) and isobutyric acid yield 5-alkyl-substituted oxazoles without requiring protective groups for sensitive functionalities. The use of TosMICs extends the substrate scope to aliphatic acids, albeit with slightly lower yields (65–82%) compared to aromatic counterparts. Table 1 summarizes optimized conditions and yields for representative substrates.

Table 1: Selected Examples of this compound Synthesis via Cyclocondensation

| Carboxylic Acid | Isocyanide | Conditions | Yield (%) |

|---|---|---|---|

| Isobutyric acid | Methyl isocyanoacetate | DCM, 40°C, 30 min | 89 |

| Isobutyric acid | TosMIC | DCM, 40°C, 3 h | 75 |

Van Leusen Oxazole Synthesis Using TosMICs

Reaction Design and Mechanistic Insights

The van Leusen reaction, a classic [3+2] cycloaddition between aldehydes and TosMICs, offers a direct route to 5-substituted oxazoles. For this compound, isobutyraldehyde (2-methylpropanal) reacts with TosMIC under basic conditions (e.g., K₂CO₃ in methanol), forming an oxazoline intermediate that undergoes elimination of toluenesulfinic acid to yield the target oxazole (Scheme 2).

This method is particularly advantageous for its operational simplicity and high atom economy. The reaction typically completes within 2–4 hours at room temperature, affording yields of 70–85% for aliphatic aldehydes.

Functional Group Compatibility and Limitations

While the van Leusen method excels with aliphatic and aromatic aldehydes, steric hindrance in branched substrates like isobutyraldehyde can modestly reduce yields (Table 2). Nevertheless, the protocol tolerates electron-withdrawing and donating groups, making it suitable for late-stage functionalization. A notable limitation is the requirement for anhydrous conditions to prevent TosMIC hydrolysis.

Table 2: Van Leusen Synthesis of this compound

| Aldehyde | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Isobutyraldehyde | K₂CO₃ | MeOH | 3 | 78 |

Directed Metallation of Silyl-Protected Oxazoles

Strategy for C-5 Functionalization

Directed metallation enables precise substitution at the C-5 position of oxazole rings. Miller et al. developed a method using 2-triisopropylsilyl (TIPS) oxazole as a protected intermediate. Lithiation at C-5 with LDA (lithium diisopropylamide) followed by quenching with isopropyl iodide introduces the 1-methylethyl group (Scheme 3).

This approach requires rigorous anhydrous conditions and low temperatures (−78°C) but provides excellent regioselectivity. The TIPS group is subsequently removed via fluoride-mediated cleavage, yielding this compound in 65–72% overall yield.

Scope and Practical Considerations

The method is highly versatile for introducing diverse alkyl and aryl groups at C-5. However, the need for specialized reagents (e.g., TIPS-protected oxazole) and sensitive lithiation conditions limits its scalability. Table 3 contrasts this method with cyclocondensation and van Leusen approaches.

Table 3: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Cyclocondensation | 75–89 | High | Excellent |

| Van Leusen | 70–85 | Moderate | Good |

| Directed Metallation | 65–72 | Low | Moderate |

Experimental Optimization and Scale-Up

Gram-Scale Synthesis via Cyclocondensation

The cyclocondensation method has been successfully scaled to gram quantities, as demonstrated in the synthesis of 5-aminolevulinic acid (5-ALA). Using isobutyric acid (10 mmol) and methyl isocyanoacetate, the reaction achieved an 85% yield on a 5-gram scale, highlighting its industrial viability.

Solvent and Base Recovery

A standout feature of the cyclocondensation method is the recovery of DMAP via acid-base extraction, which reduces waste and cost. In contrast, the van Leusen and metallation methods generate stoichiometric byproducts (e.g., toluenesulfinic acid, lithium salts), necessitating additional purification steps.

Applications in Drug Discovery and Material Science

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylethyl)-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole-5-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that oxazole derivatives, including 5-(1-Methylethyl)-oxazole, possess significant antimicrobial properties. A study highlighted the effectiveness of various oxazole compounds against bacterial strains, showcasing their potential as antibacterial agents. For instance, oxazole derivatives have been developed to combat resistant strains of bacteria, demonstrating lower minimum inhibitory concentrations (MIC) compared to traditional antibiotics .

Anticancer Properties

This compound has shown promising results in anticancer research. In vitro studies reveal that certain oxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, Liu et al. reported that trisubstituted oxazoles demonstrated potent antitumor activity against human prostate cancer (PC-3) and epidermoid carcinoma (A431) cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC-3 | 0.0030 |

| This compound | A431 | 0.0031 |

Anti-inflammatory Effects

The anti-inflammatory potential of oxazoles is another area of interest. Studies have shown that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect positions this compound as a candidate for developing new anti-inflammatory medications .

Antidiabetic Activity

Oxazole derivatives have been investigated for their antidiabetic properties, with some compounds showing the ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The structure-activity relationship (SAR) studies indicate that modifications to the oxazole ring can significantly impact its efficacy as an antidiabetic agent .

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Oxazoles

A recent study synthesized a series of novel oxazole derivatives, including this compound, and evaluated their anticancer activity against multiple cell lines. The results demonstrated that specific substitutions on the oxazole ring enhanced cytotoxicity, leading to further investigation into their mechanisms of action .

Case Study 2: Development of Antimicrobial Agents

In another research effort, scientists explored the antimicrobial efficacy of various oxazoles against Gram-positive and Gram-negative bacteria. The findings suggested that certain structural modifications improved antibacterial activity, paving the way for new therapeutic agents targeting resistant bacterial strains .

Mechanism of Action

The mechanism of action of 5-(1-Methylethyl)-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent at the 5-position significantly influences the electronic and steric profile of oxazoles. Key comparisons include:

Physicochemical Properties

Substituents impact solubility, lipophilicity (logP), and stability:

- Lipophilicity : Aliphatic substituents like isopropyl increase logP compared to polar groups (e.g., methoxy) but remain less lipophilic than aromatic rings (e.g., phenyl) .

- Reactivity : this compound may exhibit slower photo-oxidation rates compared to electron-deficient oxazoles due to its electron-donating substituent .

Biological Activity

5-(1-Methylethyl)-oxazole, a member of the oxazole family, has garnered attention in recent research due to its potential biological activities. This article discusses the compound's properties, mechanisms of action, and relevant studies that highlight its biological significance.

Overview of this compound

This compound is characterized by its five-membered ring structure containing nitrogen and oxygen atoms. Its unique structural features allow it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In a study evaluating various oxazole derivatives, it was found that certain substitutions on the oxazole ring significantly enhanced antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | 12.5 | E. coli |

| Compound A | 6.25 | S. aureus |

| Compound B | 25 | Pseudomonas aeruginosa |

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted its ability to inhibit cancer cell proliferation by interfering with specific enzymatic pathways involved in tumor growth . The dual inhibition of cyclooxygenase and lipoxygenase enzymes was particularly noted, suggesting a potential mechanism for its anticancer effects.

Table 2: Inhibition Potency Against Cancer Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 0.77 | Breast Cancer Cells |

| Compound C | 0.39 | Colon Cancer Cells |

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to enzyme inhibition and disruption of cellular processes, which is critical in both antimicrobial and anticancer activities .

Study on Antituberculosis Activity

A notable case involved the evaluation of oxazole-containing peptides for their antituberculosis activity. The hybrid structure demonstrated significant efficacy against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) as low as 12.5 µM, showcasing the compound's potential as a therapeutic agent .

Structure-Activity Relationship (SAR) Analysis

Research into the structure-activity relationships of oxazole derivatives has revealed that modifications at specific positions on the oxazole ring can dramatically alter biological activity. For instance, compounds with additional functional groups exhibited enhanced antibacterial properties compared to their simpler counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(1-Methylethyl)-oxazole derivatives, and what key reaction conditions influence their yields?

- Methodological Answer : The synthesis typically involves cyclization and substitution reactions. For example, benzoxazolone derivatives with isopropyl groups can be synthesized via cyclization of precursors like substituted phenylisocyanates, followed by alkylation or halogenation steps. Key conditions include the use of potassium carbonate as a base and methanol as a solvent under reflux (70°C for 3 hours). Temperature control and reagent stoichiometry (e.g., TosMIC for oxazole ring formation) critically impact yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and ring proton environments. For instance, the isopropyl group’s methyl protons appear as a doublet (δ ~1.2–1.4 ppm), while aromatic protons resonate in the δ 7.0–8.0 ppm range.

- HPLC : Ensures purity (>95%) by separating unreacted precursors or byproducts.

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 177.20 g/mol for 2(3H)-Benzoxazolone derivatives) and fragmentation patterns .

Q. How are initial biological activities of this compound derivatives screened in drug discovery?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of targets like cyclooxygenase (COX) or acetylcholinesterase using fluorometric or colorimetric substrates (e.g., Ellman’s reagent for cholinesterase).

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

Advanced Research Questions

Q. How do substituent electronic effects (e.g., electron-withdrawing groups) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Substituents like trifluoromethyl (–CF) or nitro (–NO) groups enhance electrophilicity at the oxazole ring’s 2- and 4-positions, facilitating Suzuki-Miyaura couplings. For example, bromine at the 2-position reacts with arylboronic acids under Pd(PPh) catalysis (reaction rate = 1.0 reference). Meta-substituted CF reduces activation due to steric hindrance (rate = 0.8). Quantitative analysis via kinetic studies and DFT calculations can map substituent effects .

Q. What computational strategies are used to predict the binding affinity of this compound derivatives to biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina simulates ligand-receptor interactions (e.g., aromatase inhibition studies). Docking scores (ΔG) correlate with experimental Ki values.

- QSAR Modeling : Regression analysis links substituent descriptors (e.g., Hammett σ, logP) to activity.

- MD Simulations : Assess binding stability over time (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

Q. How do halogen bonding interactions in oxazole derivatives affect crystallographic packing and stability?

- Methodological Answer : Halogen bonds (e.g., Br⋯N/O) direct molecular packing in cocrystals. For 5-substituted oxazoles, perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) form stable cocrystals via I⋯N interactions (bond length ~2.9–3.1 Å). Single-crystal XRD and Hirshfeld surface analysis quantify these interactions, which enhance thermal stability (TGA decomposition >250°C) .

Q. What strategies optimize regioselectivity in the functionalization of this compound for SAR studies?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., –OMe) to favor C–H activation at specific positions.

- Protecting Groups : Temporarily block reactive sites (e.g., silyl protection of hydroxyl groups) during halogenation.

- Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions (e.g., 80°C, 30 minutes vs. 24 hours conventional) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.